2-(4-Methylphenoxy)nicotinaldehyde
Overview
Description
2-(4-Methylphenoxy)nicotinaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
2-(4-Methylphenoxy)nicotinaldehyde plays a role in organic synthesis, particularly in the preparation of compounds with potential biological activity. A study by Naseema et al. (2010) focused on synthesizing hydrazones from this compound and investigating their nonlinear optical properties. These properties are crucial for applications in optical device technologies like optical limiters and switches. The research highlighted the potential of these synthesized compounds in optical applications, demonstrating their ability to undergo two-photon absorption, which is a desirable feature for materials used in optical limiting and switching devices (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).
Biological Studies and Applications
Although direct studies on this compound within biological systems were not found, related research provides insights into potential areas of interest. For instance, studies on nicotinamide and its derivatives, including nicotinamide N-methyltransferase (NNMT) activity, offer a glimpse into how structurally related compounds could impact health and disease. NNMT plays a role in the metabolism of nicotinamide and pyridine compounds, with implications for drug metabolism and the progression of certain cancers (Ramsden, D. B., Waring, R. H., Barlow, D. J., & Parsons, R. B., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenoxy herbicides, are known to act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Biochemical Pathways
Without specific information on “2-(4-Methylphenoxy)nicotinaldehyde”, it’s challenging to determine the exact biochemical pathways it affects. Similar compounds often affect pathways related to growth and development in plants .
Pharmacokinetics
Similar compounds are typically poorly absorbed and slowly distributed due to their large size .
Result of Action
Similar compounds often result in rapid, uncontrolled growth in plants .
Properties
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKZFVFBYHWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.